Tylosin hydrochloride
Description
Properties
CAS No. |
11032-12-5 |
|---|---|
Molecular Formula |
C46H77NO17.ClH |
Molecular Weight |
952.565 |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hydrochloride |
InChI |
InChI=1S/C46H77NO17.ClH/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1H/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;/m1./s1 |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.Cl |
Synonyms |
Tylosin hydrochloride |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Elucidation of Ribosomal Binding Dynamics
The efficacy of tylosin (B1662201) hydrochloride is rooted in its precise interaction with the bacterial ribosome, a process that has been elucidated through detailed kinetic and structural studies.
Tylosin hydrochloride selectively binds to the large 50S ribosomal subunit of bacteria. homelabvet.comwikipedia.orgbiopharm.vet Structural analyses have revealed that its binding site is located within the polypeptide exit tunnel, a channel through which newly synthesized peptide chains emerge from the ribosome. nih.gov This strategic positioning is fundamental to its mechanism of action. The binding involves a two-step process, beginning with a low-affinity interaction at the entrance of the exit tunnel, driven primarily by hydrophobic interactions. researchgate.netnih.gov This is followed by a slower conformational change that pushes the antibiotic deeper into the tunnel, establishing a high-affinity binding site. researchgate.netnih.gov
By binding to the 50S ribosomal subunit, this compound effectively inhibits bacterial protein synthesis. wikipedia.orgnih.govtoku-e.com This inhibition is the direct consequence of its physical presence in the polypeptide exit tunnel, which obstructs the path of the elongating polypeptide chain. nih.gov This blockage prevents the ribosome from completing the synthesis of functional proteins, thereby halting bacterial growth and replication. rooyandarou.com The antibiotic's effect is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells outright. wikipedia.orgbiopharm.vet
Tylosin, as a 16-membered ring macrolide, interferes with protein synthesis by both blocking the passage of the nascent peptide chain and interfering with peptide bond formation. nih.govtoku-e.com Unlike some other macrolides, tylosin possesses a long disaccharide chain that extends from the lactone ring toward the peptidyl transferase center (PTC) of the ribosome. fao.orgtandfonline.com This extension perturbs the correct positioning of the donor substrate (peptidyl-tRNA) at the P-site, thereby inhibiting the formation of a peptide bond with the acceptor substrate (aminoacyl-tRNA) at the A-site. tandfonline.comnih.gov
Kinetic studies have provided a detailed understanding of the interaction between tylosin and the ribosome. The process is characterized as a slow-binding, slowly reversible inhibition. nih.govnih.govacs.org The interaction can be described by a two-step kinetic model where tylosin (I) first rapidly forms an initial encounter complex (CI) with the ribosome complex (C), which then undergoes a slow isomerization to a more stable, tight complex (C*I) that is inactive. nih.govacs.org
Kinetic Scheme of Tylosin-Ribosome Interaction C + I ⇄ (Ki) CI ⥂ (k4, k5) C*I acs.org
Detailed kinetic analysis using a cell-free system from Escherichia coli has determined the constants for this interaction. nih.govacs.org The extremely low value of the dissociation rate constant (k₅) indicates that the inactivation of the ribosomal complex by tylosin is almost irreversible, a significant factor in its therapeutic action. nih.govacs.org
| Parameter | Value | Description |
| Ki | 3 µM | Dissociation constant for the initial encounter complex (CI) |
| k4 | 1.5 min⁻¹ | Rate constant for the isomerization from CI to the tight complex CI |
| k5 | 2.5 × 10⁻³ min⁻¹ | Rate constant for the reverse isomerization from CI to CI |
| Data derived from kinetic studies on E. coli ribosomal complexes. nih.govacs.org |
The binding site for tylosin on the 50S subunit is composed of specific nucleotides within the 23S rRNA. The primary contact site is adenosine (B11128) 2058 (A2058), located in the peptidyl transferase loop of domain V. universiteitleiden.nl However, other nucleotides in both domain V and domain II are crucial for the stable binding of tylosin. researchgate.netuniversiteitleiden.nl The mycinose (B1239270) sugar moiety of tylosin interacts with the loop of helix 35 in domain II. researchgate.netnih.gov Resistance to tylosin often arises from the methylation of key nucleotides, which prevents the antibiotic from binding effectively. asm.org Synergistic resistance is conferred by the methylation of both G748 and A2058. asm.orgnih.gov
| Nucleotide Site | rRNA Domain | Role in Tylosin Interaction |
| A2058 | Domain V | Main macrolide contact site within the peptidyl transferase loop. universiteitleiden.nl Methylation at this site impairs tylosin binding. nih.govwku.edu |
| G748 | Domain II | Located in the loop of helix 35, interacts with the mycinose sugar of tylosin. oup.com Methylation at this site contributes to resistance. universiteitleiden.nlasm.org |
| U754 | Domain II | Implicated in the formation of the high-affinity binding site; mutations can destabilize the final drug-ribosome complex. researchgate.netnih.gov |
| U2609 | Domain V | Implicated in the high-affinity binding site; mutations can reduce the shift of tylosin to this site. researchgate.netnih.gov |
| A2103 (A2062 in E. coli) | Domain V | Forms an unexpected reversible covalent bond with the ethylaldehyde substituent of tylosin. rcsb.org |
Bacteriostatic Effects and Concentration-Dependent Activity
This compound is primarily considered a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without directly killing them. wikipedia.orgbiopharm.vet This effect is achieved through the reversible inhibition of protein synthesis. fao.org However, the nature of its activity can be dependent on the concentration of the antibiotic and the susceptibility of the target organism. advacarepharma.com
At higher concentrations, tylosin can exhibit bactericidal (bacteria-killing) properties, particularly against rapidly dividing bacteria. advacarepharma.com Studies have shown that its efficacy displays both time-dependent and concentration-dependent characteristics. nih.gov The effectiveness relies on the duration of exposure to the antibiotic (time-dependent), but the magnitude of the effect also increases with higher concentrations (concentration-dependent). advacarepharma.comnih.govresearchgate.net For instance, killing curve analyses demonstrate a weak concentration-dependent activity, while pharmacokinetic/pharmacodynamic models utilize both time above minimum inhibitory concentration (T>MIC) and concentration-related indices (Cmax/MIC) to predict efficacy. nih.govresearchgate.net
Biosynthetic Pathways and Genetic Engineering
Exploration of Streptomyces fradiae Biosynthesis
The tylosin (B1662201) biosynthetic (tyl) gene cluster in S. fradiae is a significant portion of the bacterium's genome, spanning approximately 85 kilobases and containing at least 43 open reading frames. nih.govmdpi.com This cluster encodes all the necessary enzymatic machinery for the production of tylosin, from the initial building blocks to the final decorated macrolide.
The carbon skeleton of tylosin, a 16-membered macrolide lactone known as tylactone (B1246279), is assembled by a type I polyketide synthase (PKS) megaenzyme complex. researchgate.netwikipedia.org This complex, encoded by a block of five large genes (tylGI-GV), functions as an assembly line where simple carboxylic acid units are sequentially added and modified. jmb.or.kr The biosynthesis of the polyketide chain is initiated with a methylmalonyl-CoA starter unit. mdpi.com The chain is then extended through the incorporation of four additional methylmalonyl-CoA units, two malonyl-CoA units, and one ethylmalonyl-CoA unit. mdpi.com Each module of the PKS is responsible for one cycle of chain elongation and possesses distinct domains that catalyze specific reactions, such as acyltransferase, ketosynthase, and acyl carrier protein domains. wikipedia.org Following the final condensation step, a thioesterase domain catalyzes the release and cyclization of the polyketide chain to form the tylactone ring. mdpi.com
Following the formation of the tylactone core, a series of post-PKS modifications occur, including the attachment of three distinct deoxyhexose sugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose (the precursor to mycinose). nih.govnih.gov These sugar moieties are crucial for the biological activity of tylosin. The attachment of these sugars is catalyzed by a series of glycosyltransferases encoded within the tyl gene cluster. For instance, the gene tylN is predicted to encode a glycosyltransferase. nih.gov The biosynthesis of the unmethylated mycinose (B1239270) precursor, 6-deoxy-D-allose, is proposed to involve the genes tylD (ketoreductase), tylJ (epimerase), and tylN (glycosyltransferase). nih.gov The addition of these sugar molecules proceeds in a stepwise manner, leading to the formation of the mature tylosin molecule.
Several specific genes within the tyl cluster have been identified and their functions elucidated through genetic studies. The gene tylF encodes a methyltransferase responsible for a methylation step in the biosynthetic pathway. nih.gov The genes tylA1 and tylA2 are responsible for the initial steps in the biosynthesis of all three deoxyhexose sugars. nih.gov Specifically, tylA1 encodes a dTDP-glucose synthase, and tylA2 encodes a dTDP-glucose 4,6-dehydratase, which together produce the common intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.gov The tylB gene product is involved in the biosynthesis or attachment of the sugar mycaminose (B1220238) to the tylactone ring. nih.gov Mutations in tylB lead to defects in the addition of this specific sugar. nih.gov
| Gene | Encoded Protein/Function | Role in Tylosin Biosynthesis |
| tylGI-GV | Polyketide Synthase (PKS) Complex | Assembly of the tylactone polyketide core. jmb.or.kr |
| tylN | Glycosyltransferase | Involved in the addition of sugar moieties. nih.gov |
| tylD | Ketoreductase | Part of the pathway for 6-deoxy-D-allose biosynthesis. nih.gov |
| tylJ | Epimerase | Part of the pathway for 6-deoxy-D-allose biosynthesis. nih.gov |
| tylF | Methyltransferase | Catalyzes a methylation step in the pathway. nih.gov |
| tylA1 | dTDP-glucose synthase | First step in the biosynthesis of all three deoxy sugars. nih.gov |
| tylA2 | dTDP-glucose 4,6-dehydratase | Second step in the biosynthesis of all three deoxy sugars. nih.gov |
| tylB | Protein of speculative function | Involved in the biosynthesis or addition of mycaminose. nih.gov |
Regulation of Tylosin Production
The production of tylosin in S. fradiae is a tightly regulated process, ensuring that this secondary metabolite is produced at the appropriate time and in sufficient quantities. nih.gov This regulation occurs primarily at the transcriptional level and involves a complex cascade of interactions between multiple regulatory proteins. jmb.or.kr
The expression of the tylosin biosynthetic genes is controlled by a network of activators and repressors. koreascience.kr This control is not a simple on/off switch but rather a sophisticated system that integrates various cellular signals. The transcription of the biosynthetic genes is generally activated as the bacterial culture enters the stationary phase of growth. The regulatory mechanisms involve pathway-specific activators that bind to promoter regions of the biosynthetic genes, enhancing their transcription by RNA polymerase. khanacademy.orgyoutube.com Conversely, repressor proteins can bind to operator regions to block transcription. khanacademy.orgyoutube.com
The tyl gene cluster contains a rich collection of at least five regulatory genes: tylP, tylQ, tylR, tylS, and tylT. nih.govle.ac.uk Among these, tylQ and tylR play pivotal roles in a regulatory cascade. TylQ has been identified as a transcriptional repressor. nih.gov It functions by controlling the expression of the activator gene, tylR. nih.gov For tylosin production to commence, the expression of tylQ must be downregulated or switched off. nih.gov
TylR acts as a direct transcriptional activator of the tylosin biosynthetic genes. jmb.or.kr The expression of tylR itself is under the control of other regulatory proteins, including the activator TylS (aided by TylU) and the repressor TylQ. jmb.or.kr This creates a hierarchical regulatory cascade where the interplay between these activators and repressors ultimately determines the level of tylosin production. rug.nl The protein TylS is essential for the synthesis of TylR. jmb.or.kr Therefore, the regulatory network ensures a fine-tuned control over the biosynthesis of this important antibiotic.
| Regulatory Gene | Protein Function | Interaction/Role in Regulation |
| tylQ | Transcriptional Repressor | Blocks tylosin biosynthesis by controlling the expression of the activator, tylR. nih.gov |
| tylR | Transcriptional Activator | Directly activates the transcription of tylosin biosynthetic genes. jmb.or.kr |
| tylS | Transcriptional Activator | Essential for the expression of tylR. jmb.or.kr |
| tylU | "SARP-helper" | Enhances the TylS-dependent synthesis of TylR. jmb.or.kr |
| tylP | Gamma-butyrolactone signal receptor/Repressor | Represses tylS and tylQ. jmb.or.krrug.nl |
Metabolic Engineering and Strain Improvement for Enhanced Production
The industrial production of tylosin is primarily carried out through fermentation using the bacterium Streptomyces fradiae. nih.gov However, the wild-type strains of S. fradiae often exhibit low yields, which hinders cost-effective large-scale production. nih.govkoreascience.kr To overcome this limitation, extensive research has focused on metabolic engineering and strain improvement strategies to enhance tylosin titers. These approaches range from traditional random mutagenesis to more targeted and sophisticated genetic engineering techniques.
One of the foundational methods for strain improvement involves random mutagenesis, where the spores of S. fradiae are exposed to mutagens like ultraviolet (UV) irradiation or chemicals such as nitrosoguanidine (B1196799) (NTG) and sodium nitrite (B80452). nih.govbohrium.com This process generates a diverse library of mutants, which are then screened for higher tylosin production. For instance, conventional mutagenesis using UV irradiation and NTG has resulted in variants of S. fradiae that exceeded the initial strain's activity by 0.5–28.3%. bohrium.com Combined treatments, such as UV irradiation followed by NTG exposure, have proven particularly effective in generating high-yield variants. bohrium.com In another study, joint UV irradiation and sodium nitrite mutagenesis were employed to create mutant libraries, leading to the identification of strains with significantly increased production of Tylosin A. nih.govkoreascience.kr
Table 1: Tylosin A Production by S. fradiae Mutants Generated via Random Mutagenesis
| Strain | Mutagenesis Method | Tylosin A Yield (μg/mL) | Increase Over Wild-Type (%) | Reference |
|---|---|---|---|---|
| Wild-Type | N/A | 6617.99 ± 22.67 | N/A | nih.govkoreascience.kr |
| UN-C183 | UV & Sodium Nitrite | 6767.64 ± 82.43 | 2.26% | nih.govkoreascience.kr |
| UN-C137 | UV & Sodium Nitrite | 6889.72 ± 70.25 | 4.11% | nih.govkoreascience.kr |
While random mutagenesis can be effective, modern metabolic engineering offers more precise and targeted strategies for enhancing antibiotic production. nih.gov These strategies often involve the manipulation of specific genes within the tylosin biosynthetic pathway or related metabolic networks.
A key strategy is the overexpression of pathway-specific regulatory genes that control the expression of the entire tylosin biosynthetic gene cluster. The gene tylR is a significant pathway-specific activator. nih.gov Overexpression of tylR in S. fradiae has been shown to increase tylosin production by 60–70% without negatively affecting bacterial growth. nih.gov Similarly, in the industrial hyperproducing strain Streptomyces xinghaiensis, overexpressing tylR resulted in an 11% enhancement of tylosin production. nih.gov Further manipulation of the regulatory cascade, such as disrupting the repressor gene tylQ while co-overexpressing the activator genes tylR and tylS, led to a remarkable 2.93-fold improvement in tylosin yield in S. fradiae, reaching 3926 ± 110 mg/L. nih.gov
Another critical area of focus is ensuring a sufficient supply of precursors for the biosynthesis of the complex tylosin molecule. The tylosin biosynthetic pathway involves multiple methylation steps that are dependent on S-adenosyl methionine (SAM) as a methyl donor. nih.gov Enhancing the intracellular pool of SAM can, therefore, boost tylosin production. Metabolic engineering efforts in S. xinghaiensis have demonstrated that overexpressing SAM biosynthesis genes, such as the cluster-situated SAM synthetase gene (metKcs) or an operon containing adoKcs-metFcs, increased tylosin production by 12% and 11%, respectively. nih.gov When these genes were co-overexpressed, the production increased by 22%. nih.gov
Product export can also be a rate-limiting step in fermentation. To alleviate potential feedback inhibition and increase the recovery of extracellular tylosin, researchers have targeted efflux pump genes. Overexpression of the tylosin efflux gene tlrC in S. xinghaiensis led to an 18% increase in the extracellular production of tylosin. nih.gov
More advanced approaches involve the combinatorial application of these metabolic engineering strategies. In one study with S. xinghaiensis, researchers simultaneously overexpressed the efflux gene (tlrC), SAM biosynthesis genes (metKcs, adoKcs-metFcs), and the regulatory gene (tylR). nih.gov This combinatorial approach resulted in a 23% increase in tylosin production, achieving a titer of 10.93 g/L. nih.gov Further optimization by rearranging the five genes into coordinated operons led to an even higher production of 11.35 g/L, representing a total 28% improvement over the starting industrial strain. nih.gov
Table 2: Enhancement of Tylosin Production in S. xinghaiensis via Metabolic Engineering
| Engineered Strain | Genetic Modification | Tylosin Titer (g/L) | Increase Over Parent Strain (%) | Reference |
|---|---|---|---|---|
| TL01 (Parent) | N/A | ~8.89 | N/A | nih.gov |
| TLPH08-2 | Overexpression of efflux gene tlrC | Not specified | 18% | nih.gov |
| TLPH09 | Overexpression of SAM synthetase metKcs | Not specified | 12% | nih.gov |
| TLPH10 | Overexpression of SAM biosynthesis genes adoKcs-metFcs | Not specified | 11% | nih.gov |
| TLPH12 | Overexpression of activator gene tylR | Not specified | 11% | nih.gov |
| TLPH11 | Co-overexpression of metKcs and adoKcs-metFcs | Not specified | 22% | nih.gov |
| TLPH17 | Combinatorial overexpression of tlrC, metKcs, adoKcs-metFcs, tylR | 10.93 | 23% | nih.gov |
| TLPH23 | Rearranged operons of the five genes from TLPH17 | 11.35 | 28% | nih.gov |
These findings underscore that a multi-pronged approach, combining the optimization of regulatory networks, precursor supply, and product transport, is a highly effective strategy for the rational improvement of tylosin production in industrial microbial strains. nih.gov
Antimicrobial Activity and Spectrum in Non Human Pathogens
Comparative Efficacy Against Gram-Positive Bacterial Isolates
Tylosin (B1662201) hydrochloride demonstrates significant efficacy against a broad spectrum of Gram-positive bacteria, making it a noteworthy agent in veterinary medicine. Its effectiveness is particularly pronounced against species such as Staphylococcus, Streptococcus, and Corynebacterium. nih.gov The primary mechanism of action involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome, which accounts for its bacteriostatic effect. wikipedia.orgmdpi.com
In canine dermatology, tylosin has shown considerable in vitro activity against Staphylococcus (pseud)intermedius, a primary pathogen in bacterial pyoderma. vetfolio.com A study involving 103 isolates from dogs that had not received antibiotics in the preceding three months found that 82.61% were sensitive to tylosin tartrate. vetfolio.com This suggests its potential as a therapeutic option for canine skin infections. The sensitivity of these isolates to tylosin tartrate was comparable to other commonly used antibiotics, as detailed in the table below. vetfolio.com
Table 1: In Vitro Antibiotic Sensitivity of S. (pseud)intermedius Isolates
| Antibiotic | Percentage Sensitive |
|---|---|
| Ciprofloxacin | 96.15% |
| Gentamicin | 94.23% |
| Cephalexin | 93.27% |
| Tylosin Tartrate | 82.61% |
| Potentiated Sulfonamides | 81.73% |
| Clindamycin | 77.88% |
| Erythromycin (B1671065) | 66.35% |
Data derived from a study on 103 clinical isolates. vetfolio.com
Tylosin is also active against Clostridium perfringens, a causative agent of necrotic enteritis in poultry. cabidigitallibrary.orgresearchgate.net Studies have shown that tylosin can control this disease by modulating C. perfringens colonization and the mucolytic activity of the intestinal microbiota. researchgate.net In the context of livestock, particularly beef cattle, tylosin is used to control liver abscesses, which are often caused by Gram-positive bacteria like Trueperella pyogenes. frontiersin.org Its use, however, has been shown to increase the proportion of macrolide-resistant enterococci in the gastrointestinal tract of cattle. nih.govmdpi.com
Activity Against Mycoplasma Species
Tylosin hydrochloride is highly active against various Mycoplasma species, which are significant pathogens in poultry and other livestock. wikipedia.org These organisms lack a cell wall, rendering them intrinsically resistant to many classes of antibiotics, but they are susceptible to macrolides like tylosin that target ribosomal protein synthesis. wikipedia.orgallenpress.com
In poultry, tylosin is widely used to control chronic respiratory disease (CRD) caused by Mycoplasma gallisepticum and infectious synovitis caused by Mycoplasma synoviae. allenpress.comscispace.comthescipub.com These infections lead to significant economic losses in the poultry industry through reduced egg production and poor weight gain. scispace.comthescipub.com Studies have demonstrated that tylosin treatment can reduce the severity of clinical signs, decrease mortality, and improve eggshell quality in infected flocks. thescipub.com The efficacy of tylosin against experimental M. gallisepticum infection in chickens has been confirmed, showing a reduction in the number of organisms in the respiratory tract and improved weight gain compared to untreated groups. allenpress.com
The in vitro susceptibility of Mycoplasma species to tylosin has been well-documented. For M. gallisepticum, minimum inhibitory concentration (MIC) values have been established, with MIC₅₀ and MIC₉₀ values reported as 0.5 µg/ml and 2 µg/ml, respectively, in a study of 111 isolates. nih.govfrontiersin.org Similarly, a study on 154 M. synoviae isolates found a unimodal distribution of tylosin MIC values, with 52% of isolates showing MICs between 0.03125 and 0.0625 µg/mL. plos.org
Evaluation of Efficacy Against Specific Gram-Negative Bacterial Isolates
While the primary spectrum of tylosin activity is against Gram-positive organisms, it exhibits efficacy against a limited range of Gram-negative bacteria. wikipedia.orgambeed.cn Generally, macrolides are less effective against Gram-negative bacteria due to factors like intrinsic resistance, which can involve the outer membrane acting as a permeability barrier. nih.gov
Despite this, tylosin has demonstrated clinically relevant activity against specific Gram-negative veterinary pathogens. It has been used for the prevention and treatment of respiratory diseases in pigs caused by Actinobacillus pleuropneumoniae and Pasteurella multocida. nih.gov Research has established the minimum inhibitory concentration (MIC) distributions for tylosin against these organisms. researchgate.net Furthermore, some studies indicate that tylosin has a significant antibacterial effect on Proteobacteria, a large phylum of Gram-negative bacteria that includes Escherichia coli and Salmonella. frontiersin.org However, its broader application against Gram-negative infections is limited compared to its use for Gram-positive and Mycoplasma pathogens. nih.gov
Determination of Minimal Inhibitory Concentrations (MICs) for Veterinary Pathogens
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency against a specific microorganism. MIC values for tylosin have been determined for a variety of key veterinary pathogens, providing essential data for guiding therapeutic strategies. These values indicate the lowest concentration of the drug that prevents visible growth of a bacterium.
The susceptibility of different pathogens to tylosin varies, as shown by the range of reported MIC values.
Table 2: Tylosin MIC Values for Selected Veterinary Pathogens
| Pathogen | Animal Host | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Mycoplasma gallisepticum | Poultry | 0.5 nih.govfrontiersin.org | 2 nih.govfrontiersin.org |
| Clostridium perfringens | Rabbit | 0.5 cabidigitallibrary.org | 32 cabidigitallibrary.org |
| Streptococcus suis | Pig | 0.25* ambeed.cn | Not Reported |
| Mycoplasma synoviae | Poultry | Not Reported** | Not Reported** |
| Actinobacillus pleuropneumoniae | Pig | Not Reported | >64*** researchgate.net |
| Pasteurella multocida | Pig | Not Reported | 16*** researchgate.net |
Value represents the MIC, not specifically MIC₅₀. **52% of 154 isolates had an MIC between 0.03125 and 0.0625 µg/mL. plos.org ***MIC₉₀ values are estimated from published distribution graphs. researchgate.net
Comparative Antimicrobial Activities of Tylosin Derivatives (A, B, C, D)
Tylosin is not a single molecule but a mixture of structurally related macrolides. wikipedia.org The main component is Tylosin A, which constitutes approximately 90% of the mixture. wikipedia.org The other naturally occurring components are Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin). nih.gov
Table 3: Relative Antimicrobial Activity of Tylosin Derivatives Compared to Tylosin A
| Tylosin Derivative | Relative Activity |
|---|---|
| Tylosin A | 100% |
| Tylosin C (Macrocin) | ~70% nih.gov |
| Tylosin B (Desmycosin) | ~50% nih.gov |
| Tylosin D (Relomycin) | ~30% nih.gov |
Data based on EMEA/CVMP, 1997. nih.gov
In addition to these natural components, semi-synthetic derivatives have been developed. For instance, research has shown that certain 4"-acyl derivatives of tylosin exhibit enhanced antibacterial and antimycoplasmal activity, particularly against some macrolide-resistant strains. nih.gov Tilmicosin is another semi-synthetic derivative of tylosin developed exclusively for veterinary use. allenpress.com
Antimicrobial Resistance Mechanisms and Epidemiology
Intrinsic and Acquired Resistance Pathways
Bacterial resistance to tylosin (B1662201) can be broadly categorized as either intrinsic or acquired. asm.orgnih.gov Intrinsic resistance is an innate characteristic of a bacterial species, rendering it naturally less susceptible to a particular antibiotic. asm.org In contrast, acquired resistance develops in previously susceptible bacteria through genetic mutations or the acquisition of resistance-conferring genes from other bacteria. asm.org
Mutational Resistance Mechanisms
Mutations in the bacterial chromosome can lead to the development of resistance by altering the drug's target site, increasing its expulsion from the cell, reducing its uptake, or modulating metabolic pathways.
The primary target for tylosin is the 50S ribosomal subunit, where it binds to the peptide exit tunnel and inhibits protein synthesis. jmb.or.kr Alterations in this target site are a major mechanism of resistance.
Mutations in the 23S rRNA, a component of the 50S ribosomal subunit, can prevent or reduce the binding affinity of tylosin. Specifically, methylation of nucleotides in the 23S rRNA can confer resistance. For instance, the synergistic methylation of nucleotides G748 and A2058 has been shown to confer resistance to tylosin. jmb.or.kr The erm (erythromycin ribosomal methylase) genes, often acquired through horizontal gene transfer, encode for methyltransferases that modify the A2058 residue in 23S rRNA, leading to broad resistance against macrolides, lincosamides, and streptogramin B (MLSB phenotype). ijprajournal.comnih.gov
Modifications in ribosomal proteins L4 and L22, which are located near the macrolide binding site in the peptide exit tunnel, can also lead to resistance. nih.govnih.gov Mutations in the genes encoding these proteins can alter the conformation of the tunnel, thereby hindering the binding of tylosin. nih.govnih.gov For example, specific mutations in the L4 protein and deletions in the L22 protein have been associated with macrolide resistance. nih.govnih.govjst.go.jpmdpi.com
| Resistance Mechanism | Specific Alteration | Effect on Tylosin Activity | Bacterial Species Example |
| 23S rRNA Methylation | Synergistic methylation at G748 and A2058 | Prevents tylosin binding to the ribosome | Streptomyces fradiae |
| 23S rRNA Methylation | Methylation at A2058 by erm genes | Prevents tylosin binding, confers MLSB resistance | Staphylococcus aureus |
| Ribosomal Protein L4 Mutation | Amino acid substitutions | Alters the peptide exit tunnel, reducing tylosin binding | Streptococcus pneumoniae |
| Ribosomal Protein L22 Mutation | Deletions or amino acid substitutions | Modifies the shape of the peptide exit tunnel, hindering tylosin binding | Escherichia coli |
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels. bristol.ac.ukresearchgate.net This is a significant mechanism of resistance to a wide range of antimicrobial agents, including tylosin.
Several families of efflux pumps contribute to antibiotic resistance, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria. oup.com In the context of tylosin, the TlrC efflux pump in Streptomyces fradiae has been shown to confer a modest level of resistance. jmb.or.kr Overexpression of efflux pumps can lead to a broad spectrum of resistance, often referred to as multidrug resistance (MDR). bristol.ac.uk
| Efflux Pump Family | Pump Name Example | Mechanism of Action | Bacterial Species Example |
| ABC (ATP-binding cassette) | MsrA | ATP-dependent efflux of macrolides | Staphylococcus aureus |
| MFS (Major Facilitator Superfamily) | Mef(A)/Mef(E) | Proton motive force-dependent efflux of 14- and 15-membered macrolides | Streptococcus pneumoniae |
| RND (Resistance-Nodulation-Division) | AcrAB-TolC | Efflux of a broad range of antimicrobial agents | Escherichia coli |
| Specific to Tylosin Producer | TlrC | Efflux of tylosin | Streptomyces fradiae |
A reduction in the permeability of the bacterial cell envelope can limit the entry of antibiotics, contributing to resistance. In Gram-negative bacteria, the outer membrane acts as a formidable barrier, and the entry of hydrophilic antibiotics is often mediated by porin channels. nih.gov Mutations that lead to a decrease in the number or functional capacity of these porins can result in reduced uptake of antibiotics. While this is a recognized mechanism of resistance for many antibiotics, specific research detailing decreased drug uptake as a primary mechanism of resistance to tylosin is not extensively documented in the available scientific literature.
Bacteria may develop resistance by altering their metabolic pathways to circumvent the inhibitory effects of an antibiotic. This can involve bypassing the targeted pathway or degrading the antibiotic molecule. While metabolic adaptation is a known strategy for antibiotic resistance, specific research demonstrating that bacteria modulate their metabolic pathways to confer resistance to tylosin is limited. The biosynthesis of tylosin itself is a complex metabolic process that is tightly regulated in the producing organism, Streptomyces fradiae. jmb.or.krnih.govmicrobiologyresearch.org Some bacteria possess enzymes that can inactivate macrolides through hydrolysis of the lactone ring or by glycosylation. microbiologyresearch.org However, detailed studies on how pathogenic bacteria specifically alter their metabolic fluxes to resist tylosin are not widely available.
Acquired Resistance via Horizontal Gene Transfer (HGT)
Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance genes among bacterial populations, including different species. This process allows bacteria to acquire pre-existing resistance mechanisms, bypassing the slower process of spontaneous mutation. The main mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells in direct contact.
Transformation: The uptake of free DNA from the environment.
Transduction: The transfer of bacterial DNA by bacteriophages.
Resistance genes for tylosin, particularly the erm genes that confer high-level MLSB resistance, are frequently located on mobile genetic elements such as plasmids and transposons. This facilitates their transfer between different bacterial species and genera. The widespread use of tylosin in agriculture is believed to create a selective pressure that promotes the proliferation and transfer of these resistance genes. Studies have shown a high prevalence of erm genes in various bacterial isolates from livestock, indicating the significant role of HGT in the epidemiology of tylosin resistance. ijprajournal.com
| HGT Mechanism | Mobile Genetic Element | Resistance Gene Example | Consequence |
| Conjugation | Plasmids | erm(B) | Rapid spread of high-level MLSB resistance between different bacterial species. |
| Transduction | Bacteriophages | erm(A) | Transfer of resistance genes between strains of the same bacterial species. |
| Transformation | Free DNA | mef(A) | Acquisition of efflux-mediated resistance from competent bacteria in the environment. |
Genetic Determinants of Tylosin Resistance
Resistance to tylosin, a macrolide antibiotic, is primarily mediated by specific genetic determinants that either modify the drug's target site or actively remove the drug from the bacterial cell.
The most prevalent mechanism of acquired resistance to macrolides, including tylosin, is the modification of the ribosomal target site. iranjournals.ir This is achieved by enzymes encoded by the erm (erythromycin ribosome methylase) genes. These genes code for methyltransferases that add one or two methyl groups to an adenine residue (A2058 in Escherichia coli numbering) within the 23S rRNA of the 50S ribosomal subunit. This methylation reduces the binding affinity of macrolide antibiotics to the ribosome, thereby rendering the antibiotic ineffective. iranjournals.ir
The erm gene family is diverse and includes several classes. The most clinically significant in veterinary and human medicine are:
ermA : Often found in Staphylococcus aureus, its expression can be inducible by the presence of a macrolide.
ermB : This gene is one of the most widespread macrolide resistance determinants and is found in a variety of Gram-positive bacteria, including Staphylococcus, Streptococcus, and Enterococcus species. frontiersin.org It is frequently located on mobile genetic elements, which contributes to its broad dissemination.
ermC : Also commonly found in staphylococci, ermC is often located on small, multicopy plasmids. frontiersin.org
ermF and ermG : These genes have also been identified as conferring macrolide resistance in various bacteria.
The presence of these erm genes, particularly ermB, is strongly associated with resistance to tylosin in key animal pathogens.
In the tylosin-producing bacterium, Streptomyces fradiae, self-resistance is mediated by a set of genes designated tlr (tylosin resistance). nih.gov These genes provide a defense mechanism against the antibiotic the organism produces.
tlrD : This gene encodes a methyltransferase that monomethylates adenine A2058 in the 23S rRNA. nih.gov TlrD is a member of the Erm family of methyltransferases. nih.gov
tlrB : This gene encodes a methyltransferase that modifies nucleotide G748 of the 23S rRNA. nih.gov
Synergistic Action : Research has shown that neither the methylation by TlrD nor TlrB alone is sufficient to confer a high level of tylosin resistance. nih.gov Instead, these two methyltransferases act synergistically to provide high-level resistance to tylosin. nih.gov This synergistic mechanism is specific to tylosin and similar macrolides. nih.gov
tlrA : TlrA is also a member of the Erm family of methyltransferases and is responsible for the dimethylation of the A2058 position in the 23S rRNA. nih.gov
tlrC : In contrast to the other tlr genes, tlrC encodes an efflux pump that actively transports tylosin out of the cell, conferring a modest level of resistance. nih.gov
Epidemiological Surveillance of Tylosin Resistance in Animal Populations
The use of tylosin in livestock for therapeutic and prophylactic purposes has led to the selection and spread of resistant bacterial populations. Surveillance of this resistance is crucial for animal and public health.
Staphylococcus aureus in Bovine Mastitis:
Staphylococcus aureus is a major cause of bovine mastitis, an inflammatory disease of the udder that is a significant economic concern for the dairy industry. Studies have documented a high prevalence of tylosin resistance in S. aureus isolates from cases of bovine mastitis.
A study conducted in Iran on 103 S. aureus isolates from subclinical mastitis cases found that 56.9% were resistant to tylosin. nih.gov The minimum inhibitory concentration (MIC) values, which measure the lowest concentration of an antibiotic that inhibits bacterial growth, were high, with MIC50 and MIC90 values of 32 µg/mL and 64 µg/mL, respectively. nih.gov Genetic analysis of these isolates revealed the presence of erm genes, with ermB being the most common (32.0%), followed by ermC (20.4%) and ermA (7.8%). nih.gov Interestingly, among the tylosin-resistant isolates, ermB was the dominant gene. nih.gov However, a notable finding was that many tylosin-resistant isolates did not harbor any of the tested erm genes, suggesting the presence of other resistance mechanisms. iranjournals.ir
Another study in Pakistan investigating erythromycin (B1671065) resistance in S. aureus from bovine mastitis also identified a high prevalence of erm genes. In these isolates, ermA, ermB, and ermC were detected in 52.1%, 21.4%, and 35.7% of the isolates, respectively. mdpi.com
| Prevalence of erm Genes in S. aureus from Bovine Mastitis | |
| Gene | Prevalence (%) |
| ermA | 7.8 - 52.1 |
| ermB | 21.4 - 32.0 |
| ermC | 20.4 - 35.7 |
Enterococci in Cattle:
Enterococci are commensal bacteria in the gastrointestinal tract of cattle but can also be opportunistic pathogens. They are often used as indicator organisms for antimicrobial resistance surveillance. The use of in-feed tylosin in cattle has been linked to an increased prevalence of macrolide-resistant enterococci.
A study on feedlot cattle investigated the impact of tylosin administration on antimicrobial resistance in enterococci. The findings showed that a high percentage of enterococcal isolates were resistant to tylosin (86%) and erythromycin (84%). frontiersin.org The primary genetic determinants of macrolide resistance in these isolates were erm(B) and msrC (which codes for an efflux pump). frontiersin.org The administration of tylosin was found to increase the proportion of erythromycin-resistant enterococci over the feeding period. frontiersin.org The erm(B) gene is frequently associated with the Tn916 family of mobile genetic elements, which can also carry tetracycline resistance genes, suggesting a potential for co-selection of resistance to different classes of antibiotics. frontiersin.org Another study confirmed that tylosin administration in feedlot steers significantly increased the proportion of erythromycin- and tylosin-resistant enterococci, with the resistant isolates harboring the erm(B) and/or msrC genes. frontiersin.org
| Prevalence of Resistance in Enterococci from Cattle | |
| Antibiotic | Resistance Prevalence (%) |
| Tylosin | 86 |
| Erythromycin | 84 |
| Resistance Gene | Detected in Macrolide-Resistant Isolates |
| erm(B) | Present |
| msrC | Present |
Impact of Subtherapeutic Antibiotic Administration on Resistance Evolution
The administration of tylosin at subtherapeutic levels, particularly for growth promotion in livestock, has been shown to exert significant selective pressure, leading to the rapid evolution and proliferation of resistant bacterial populations. This practice is controversial due to its potential impact on public health nih.gov.
In swine production, the effect of subtherapeutic tylosin administration on the gut microbiota is well-documented. A study involving pigs from weaning to slaughter investigated the impact of feed supplemented with low levels of tylosin (11-44 ppm). The results demonstrated a dramatic increase in tylosin-resistant anaerobic bacteria within a short period. After just three weeks of administration, the percentage of tylosin-resistant anaerobes in the treated group surged from a baseline of 11.8% to 89.6%. This high level of resistance was sustained throughout the study, even after a two-week withdrawal period before slaughter nih.gov.
Genotypic analysis of fecal samples from these animals revealed a corresponding increase in the prevalence of specific macrolide resistance genes. The administration of tylosin was associated with a higher incidence of erm(A), erm(F), and erm(G) genes. Furthermore, it led to significantly higher concentrations of the erm(B) gene, which is a common mechanism conferring cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics nih.govnih.gov.
Table 1: Impact of Subtherapeutic Tylosin on Resistance in Swine Fecal Anaerobes
| Metric | Control Group (No Tylosin) | Tylosin-Fed Group | Time Point | Significance |
|---|---|---|---|---|
| Tylosin-Resistant Anaerobes (%) | ~11.8% (baseline) | 89.6% | After 3 weeks | P < 0.0001 |
| Prevalence of erm(B) gene | Baseline levels | Significantly higher concentrations | Duration of study | P < 0.001 |
| Incidence of erm(A), erm(F), erm(G) genes | Lower incidence | Higher incidence | Duration of study | Not specified |
Similar trends have been observed in feedlot cattle, where subtherapeutic tylosin phosphate (B84403) is used to control liver abscesses. Multiple studies have confirmed that this practice increases the proportion of macrolide-resistant enterococci in the feces of cattle frontiersin.orgnih.govnih.gov. A systematic review and meta-analysis concluded that an increase in macrolide-resistant enterococci is evident after approximately 100 days of continuous tylosin administration nih.gov. The withdrawal of tylosin from feed has been shown to contribute to a subsequent reduction in the proportion of macrolide-resistant enterococci frontiersin.org.
Emergence of Resistance in Aquaculture and Apiculture (e.g., Paenibacillus larvae)
The use of tylosin in specialized areas of animal agriculture, such as aquaculture and apiculture, raises concerns about the potential for resistance development in specific pathogens.
Aquaculture
The use of antibiotics is a significant concern in the global aquaculture industry to prevent and treat bacterial diseases that can thrive in high-density fish farming conditions nih.govmdpi.com. While tylosin is authorized for aquacultural use in some countries, specific data on the emergence and prevalence of tylosin-resistant bacteria in aquatic environments is limited in currently available research nih.gov. The aquatic environment is recognized as a potential hotspot for the transfer of antibiotic resistance genes (ARGs) among bacteria nih.gov. The primary focus of surveillance in aquaculture has often been on resistance to other widely used antibiotics, such as tetracyclines and sulfonamides nih.govfrontiersin.org. However, the potential use of tylosin in fish farming necessitates monitoring for the emergence of resistant strains to ensure its continued efficacy and mitigate public health risks nih.gov.
Apiculture
In apiculture (beekeeping), tylosin is used to control American Foulbrood (AFB), a lethal honeybee brood disease caused by the spore-forming bacterium Paenibacillus larvae nih.govnih.gov. For many years, P. larvae remained highly susceptible to tylosin. A key 2005 study evaluated 67 strains of P. larvae from diverse geographical origins and found no evidence of resistance. The minimal inhibitory concentration (MIC) values observed were exceptionally low, indicating high susceptibility to the antibiotic nih.govresearchgate.net.
Table 2: Tylosin Susceptibility in Paenibacillus larvae Isolates (2005 Study)
| Number of Strains Tested | Range of MIC Values (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Conclusion |
|---|---|---|---|---|
| 67 | 0.0078 - 0.5 | Not Reported | Not Reported | No resistance detected |
Despite this historical susceptibility, the continuous use of any antibiotic creates selective pressure that can lead to the emergence of resistance. While widespread, clinically significant tylosin resistance in P. larvae has not been extensively documented, the potential for its development remains a concern. Other species within the Paenibacillus genus have demonstrated high rates of resistance to macrolides like erythromycin, underscoring the genetic potential for resistance within this group of bacteria rjpbcs.com.
Cross-Resistance Patterns with Other Macrolides and Antimicrobials
A significant consequence of tylosin use is the selection for bacteria that are also resistant to other structurally related antibiotics. Tylosin belongs to the macrolide-lincosamide-streptogramin B (MLSB) group of antimicrobials, and cross-resistance among these classes is a common phenomenon frontiersin.orgaaem.pl.
The most prevalent mechanism underlying this cross-resistance is target site modification, typically mediated by erm (erythromycin ribosomal methylase) genes. These genes encode enzymes that methylate the 23S rRNA, reducing the binding affinity of MLSB antibiotics to the bacterial ribosome nih.gov. The erm(B) gene is one of the most frequently identified determinants conferring the MLSB resistance phenotype in bacteria isolated from both animals and humans nih.govnih.gov.
Studies in swine have clearly demonstrated this link. On a farm utilizing tylosin for growth promotion, 59% of enterococcal isolates were found to be resistant to erythromycin, a critically important macrolide in human medicine. In contrast, on a farm where no tylosin was used, only 2.4% of isolates exhibited erythromycin resistance nih.gov.
Table 3: Correlation Between Tylosin Use and Erythromycin Resistance in Swine Enterococci
| Tylosin Use on Farm | Total Isolates Tested | Erythromycin-Resistant Isolates | Resistance Rate (%) |
|---|---|---|---|
| Growth Promotion | 208 | 124 | 59.6% |
| Disease Prevention Only | 281 | 80 | 28.5% |
| No Tylosin Use | 170 | 4 | 2.4% |
Furthermore, the use of tylosin can co-select for resistance to entirely different classes of antibiotics, such as tetracyclines. This occurs when the genes conferring resistance to both macrolides and tetracyclines are located on the same mobile genetic element (MGE), such as a plasmid or a conjugative transposon nih.govfrontiersin.orgaaem.pl. For example, the erm(B) gene and the tetracycline resistance gene tet(M) are frequently found together on the Tn916 family of transposons frontiersin.orgaaem.pl. Therefore, selective pressure from tylosin not only promotes the spread of erm(B) but also the linked tet(M) gene, leading to isolates resistant to both macrolides and tetracyclines even in the absence of tetracycline administration frontiersin.orgaaem.pl.
Environmental Fate and Ecotoxicological Implications
Routes of Environmental Introduction (e.g., Manure Application)
The primary route for tylosin (B1662201) hydrochloride entering the environment is through the excreta of treated livestock. nih.govasm.org Since many veterinary drugs are not fully absorbed by the animal, a significant portion is excreted in manure and urine. scirp.org When this manure is applied to agricultural lands as a fertilizer, the antibiotic is introduced into the soil and aquatic ecosystems. nih.govnih.gov
Subsequent environmental contamination can occur through surface runoff and leaching. Studies have shown that tylosin can be detected in both runoff water and leachate from manure-amended soils. nih.govresearchgate.netproquest.com For instance, a study on soils treated with swine manure found that 8.4% to 12% of the applied tylosin was collected in runoff. nih.govtandfonline.com The amount of runoff and leaching is influenced by factors such as soil type, tillage practices, and weather events like snowmelt. nih.govresearchgate.net Runoff from manure-treated surfaces can be significant, with one study noting that over 70% of applied water was collected as runoff due to the formation of a biofilm crust. nih.govtandfonline.com This indicates a potential for offsite contamination of surface waters. nih.govtandfonline.com
Degradation Pathways in Environmental Matrices
Once in the environment, tylosin undergoes various degradation processes that determine its persistence and potential impact. These pathways include aerobic degradation, photolysis, abiotic processes, and microbial biotransformation.
Aerobic Degradation in Water and Soil
Under aerobic conditions, tylosin's degradation rate varies significantly between soil and water. In soil, tylosin A, the main component, dissipates relatively quickly, with a reported half-life of about 7 days. nih.govresearchgate.net Tylosin D is slightly more stable, with a half-life of 8 days. nih.govresearchgate.net Another study found that in animal excreta, tylosin residues degrade rapidly, with calculated first-order half-lives of 6.2 days in cattle excreta and 7.6 days in swine excreta. nih.gov After 30 days, less than 6.5% of the initial tylosin level remained in these excreta. nih.gov
In contrast, tylosin is much more persistent in water. In the presence of light, tylosin A has a half-life of 200 days in water. nih.govresearchgate.netoup.com In the dark, its degradation is minimal, with only a 6% loss observed over the experimental period. nih.govresearchgate.netoup.com This suggests that photodegradation is a key factor in its breakdown in aquatic environments.
Table 1: Aerobic Degradation Half-Life of Tylosin Components
| Compound | Matrix | Condition | Half-Life (t½) | Reference |
|---|---|---|---|---|
| Tylosin A | Soil | Aerobic | 7 days | nih.govresearchgate.net |
| Tylosin D | Soil | Aerobic | 8 days | nih.govresearchgate.net |
| Tylosin A | Water | Aerobic, Light | 200 days | nih.govresearchgate.netoup.com |
| Tylosin | Cattle Excreta | Aerobic | 6.2 days | nih.gov |
| Tylosin | Swine Excreta | Aerobic | 7.6 days | nih.gov |
Photolysis and Photo-degradation Products (e.g., Isotylosin A alcohol, Isotylosin A aldol)
Photolysis, or degradation by light, is a significant pathway for tylosin in aquatic environments. researchgate.net When exposed to light in water, tylosin A degrades, leading to the formation of two primary photoreaction isomers: Isotylosin A alcohol (E,Z) and Isotylosin A aldol (B89426) (E,Z). researchgate.net These products are formed through isomerization and other photochemical reactions. The presence of these photo-degradation products highlights the importance of light exposure in the environmental fate of tylosin.
Abiotic Degradation Processes
Abiotic, or non-biological, processes also contribute to the degradation of tylosin. Sorption (adherence to soil particles) is a major factor influencing its loss from the environment. nih.govresearchgate.net Tylosin and its related compounds tend to be strongly sorbed to soil, a process positively correlated with surface area, clay content, and cation-exchange capacity. nih.gov This strong sorption is considered a primary mechanism for the disappearance of tylosin in manure slurries. researchgate.net
Hydrolysis, the reaction with water, is another abiotic pathway, although studies suggest tylosin is resistant to it. researchgate.net In acidic media, such as honey, tylosin A can degrade to form the antimicrobially active product, desmycosin (Tylosin B). nih.gov
Microbial Biotransformation and Novel Degrading Strains (e.g., Kurthia gibsonii)
Microbial degradation is an effective method for the bioremediation of tylosin-contaminated environments. asm.org Several bacterial strains have been identified that can degrade tylosin. A notable example is Kurthia gibsonii TYL-A1, a novel and efficient tylosin-degrading bacterial strain. asm.orgaminer.org This strain is capable of degrading 99% of a 75 mg/L tylosin solution within five days under optimal conditions (30°C and pH 7). asm.orgaminer.org
The degradation by Kurthia gibsonii involves both intracellular and extracellular enzymes. asm.orgnih.gov The bacterium can remove the mycophenolic sugar from the tylosin molecule, cleave the ester bond, and further break it down into smaller molecules. asm.orgnih.gov Importantly, the resulting degradation products exhibit lower toxicity than the parent tylosin compound. asm.org Genomic studies of Kurthia gibsonii have identified genes encoding for glycoside hydrolases and glycosyltransferases that are involved in the degradation process. asm.orgnih.gov
Table 2: Tylosin Degradation by Kurthia gibsonii TYL-A1
| Initial Tylosin Conc. | Time | Degradation (%) | Reference |
|---|---|---|---|
| 75 mg/L | 5 days | 99% | asm.orgaminer.org |
| 50 mg/L | 5 days | 100% | nih.gov |
Identification of Degradation Products (e.g., Desmycosin, Relomycin (B1679263), Dihydrodesmycosin, Tylosin A-Aldol)
The degradation of tylosin results in several transformation products. The specific products formed depend on the degradation pathway.
Desmycosin (Tylosin B): This is a primary degradation product formed through the hydrolysis of tylosin A, particularly in acidic conditions. nih.gov It is also observed as a degradation product in aerobic and methanogenic incubation media. researchgate.net
Relomycin (Tylosin D): This is considered a minor degradation product. researchgate.net
Dihydrodesmycosin: This product has been detected in studies of tylosin degradation in swine manure lagoons. researchgate.net
Tylosin A-Aldol: Epimers of tylosin A aldol are formed in slightly alkaline mediums. researchgate.net Sorption of tylosin A-aldol in soil has also been studied, indicating its presence in the terrestrial environment. nih.gov
Other identified degradation products include tylosin C (macrosin), tylosin A acid, and tylosin B acid. researchgate.net The identification of these varied degradation products is essential for a complete understanding of the environmental risk posed by tylosin, as some may retain antimicrobial activity.
Toxicity Assessment of Tylosin Degradation Products in Environmental Contexts
The environmental fate of tylosin hydrochloride involves its transformation into various degradation products. While comprehensive ecotoxicological data for all of these transformation products are not extensively available, research indicates that the degradation process generally leads to compounds with reduced biological activity compared to the parent tylosin molecule.
Under exposure to light in water, tylosin A degrades into photoreaction isomers, including isotylosin A alcohol (E,Z) and isotylosin A aldol (E,Z). In soil, both abiotic and microbial processes contribute to the transformation of tylosin A. Three primary degradation products have been identified in soil environments. These include a product where the aldehyde group is oxidized to a carboxylic acid, as well as tylosin B (desmycosin) and a subsequent product where the aldehyde group of tylosin B is also oxidized to an acid. inchem.org Another identified metabolite in manure is dihydrodesmycosin. nih.govresearchgate.net
A significant knowledge gap remains regarding the specific ecotoxicological effects of individual degradation products on various environmental receptors. Further research is necessary to fully characterize the environmental risk profile of each major degradation product of tylosin.
Sorption and Mobility in Soils and Aquatic Systems
The environmental behavior of this compound is significantly influenced by its sorption to soil particles and its subsequent mobility in terrestrial and aquatic systems. Tylosin exhibits strong sorption to a variety of soils, which is a key factor in limiting its vertical movement through the soil profile. nih.govfrontiersin.org
Influence of Soil Properties and Organic Matter on Sorption
The extent of tylosin sorption in soil is governed by a combination of soil properties, including pH, organic matter content, clay content, and cation exchange capacity (CEC). inchem.orgfrontiersin.org Research has shown a positive correlation between the sorption of tylosin and the percentage of clay, organic matter content, and CEC of the soil. frontiersin.org
The pH of the soil plays a crucial role in the sorption process. The single-point distribution coefficient (Kd) for tylosin A has been observed to be highest between pH 6 and 7. proquest.com This is attributed to the increasing sorption of the positively charged form of tylosin as the pH approaches its pKa. proquest.com
Organic matter content also significantly impacts tylosin sorption. However, the relationship can be complex. In one study, the removal of organic matter from soil resulted in a three to six times greater Kd value at pH 6 to 7, suggesting that in some cases, high levels of dissolved organic matter could potentially decrease tylosin sorption and increase its environmental mobility. proquest.com
The presence of certain cations in the soil solution can also affect tylosin sorption. Divalent cations such as Ca2+ and Mg2+ have been shown to have a greater impact on reducing tylosin adsorption compared to monovalent cations like K+ and Na+. xmsyxb.com This suggests that agricultural practices like the application of certain fertilizers could potentially lead to the release of adsorbed tylosin. xmsyxb.com
The sorption behavior of tylosin in different soil types is often described using the Freundlich isotherm model, which provides a measure of the sorption capacity (Kf).
| Soil Type | Freundlich Coefficient (Kf) | Distribution Coefficient (Kd) (L/kg) | Reference |
|---|---|---|---|
| Silty Clay Loam | 1,350 | - | nih.gov |
| Sandy Loam | - | 42 - 65 | frontiersin.org |
| Loess Soil (pH 4-10) | 0.112 | 79.1 - 2.13 | researchgate.net |
| Sand | 1.4 - 25.1 | - | nih.gov |
Leaching Potential and Runoff Dynamics
Due to its strong sorption to soil particles, the leaching potential of tylosin to lower soil depths is generally considered to be low. nih.gov Studies have shown that desorption of tylosin from soil is minimal, with less than 0.2% of the added amount being desorbed over a four-day period. nih.gov Laboratory soil column studies have detected very low concentrations of tylosin in the leachate, ranging from non-detectable to 0.27 ng/mL after simulated rainfall events. frontiersin.org
However, the strong sorption of tylosin to soil particles makes it susceptible to transport via surface runoff and soil erosion. frontiersin.orgnih.gov If manure containing tylosin is surface-applied, runoff events can lead to the offsite transport of both the dissolved and particle-bound antibiotic. amazonaws.com One study found that between 8.4% and 12% of the total amount of applied tylosin was collected in runoff from soils treated with swine manure. amazonaws.com This indicates that while vertical leaching may be limited, horizontal transport through runoff is a significant pathway for the dissemination of tylosin into surface water systems. frontiersin.orgamazonaws.com
Impact on Environmental Microbial Ecology
The introduction of this compound into the environment can have significant impacts on the structure and function of soil microbial communities. As an antibiotic, tylosin can exert selective pressure on microorganisms, leading to changes in their populations and activities.
Effects on Soil Microbial Communities and Enzymatic Activities (e.g., urease, catalase, cellulolytic)
Tylosin has been shown to alter the enzymatic activity in soils, which is a key indicator of soil health and microbial function. The effects can be either inhibitory or stimulatory depending on the specific enzyme and the concentration of the antibiotic. unl.edu
Studies have reported varying effects of tylosin on different soil enzymes:
Urease: Tylosin has been found to inhibit urease activity. In one study, tylosin reduced urease activity by 58–63%. unl.edu
Catalase: The effect on catalase activity can be inhibitory. One study reported that a concentration of 600 mg/kg of soil for a combined application of ampicillin (B1664943) and tylosin reduced catalase activity by 50%. unl.edu However, another study found that tylosin had no significant effect on catalase activity. unl.edu
Cellulolytic Activity: The impact on cellulolytic activity also appears to be variable. Some research indicates that tylosin is the least inhibitory to cellulase (B1617823) among the antibiotics tested, while another study found that it had no significant effect. unl.edu A different study, however, reported that cellulolytic activity was suppressed by the addition of tylosin. unl.edu
These changes in enzymatic activity are often linked to alterations in the bacterial community structure.
| Enzyme | Observed Effect | Reference |
|---|---|---|
| Urease | Inhibition (58-63% reduction) | unl.edu |
| Catalase | Inhibition (IC50 of 600 mg/kg with ampicillin) or no significant effect | unl.edu |
| Cellulolytic Activity | Least inhibitory, no significant effect, or suppression | unl.edu |
| Nitrification | Inhibition | unl.edu |
Alterations in Microbial Diversity and Abundance (e.g., 16S rRNA metagenomic studies)
The application of tylosin to soil can lead to shifts in the diversity and abundance of microbial populations. These changes can be temporary, with the microbial community showing some resilience and a tendency to recover over time as the antibiotic degrades.
Metagenomic studies, often utilizing 16S rRNA gene sequencing, have been employed to investigate these alterations in the soil microbial community. Research has shown that tylosin treatment can lead to a temporary decrease in the diversity of colony morphotypes. While the populations of bacteria, fungi, and protozoa may initially be affected, these changes are often most pronounced in the first few weeks after application.
The structure of the microbial community can be altered by the presence of tylosin, resulting in a loss of biomass and a reduction in microbial activities such as nitrification and respiration. For example, the introduction of tylosin has been shown to decrease the number of Gram-positive bacterial colonies. Such studies highlight the potential for tylosin to disrupt the delicate balance of soil microbial ecosystems.
Selection Pressure for Antimicrobial Resistance Genes in Environmental Reservoirs
The introduction of tylosin into the environment, primarily through the land application of manure from treated livestock, exerts significant selection pressure on microbial communities, favoring the proliferation of bacteria carrying antimicrobial resistance genes (ARGs). usda.govnih.gov This phenomenon contributes to the growing environmental reservoir of ARGs, which poses a potential risk to human and animal health. The presence of sub-lethal concentrations of tylosin can be sufficient to select for and maintain resistance determinants within environmental bacteria.
Continuous in-feed administration of tylosin to feedlot cattle has been shown to increase the abundance of macrolide-resistant enterococci. usda.gov One study found that tylosin administration significantly increased the fecal concentration and prevalence of erythromycin-resistant enterococci and the concentration of the ermB gene, a common macrolide resistance determinant. usda.gov The excretion of tylosin in the feces of medicated animals can further select for resistant bacteria in natural environments such as soil and water. usda.gov
The application of swine manure containing tylosin residues to agricultural fields leads to a short-term increase in the abundance of macrolide resistance genes in the soil. nih.gov Research has detected elevated levels of erm genes, which confer resistance to macrolide antibiotics, in manured soil. nih.govresearchgate.net Specifically, concentrations of ermB, ermC, and ermF were found to be greater than 10⁹ copies per gram in manure from tylosin-treated swine. nih.gov While the abundance of these genes in the soil may return to background levels over time, the initial spike demonstrates the selective pressure exerted by tylosin-laden manure. nih.govresearchgate.net
Furthermore, the impact of tylosin on the soil microbial community structure can be observed. Studies have shown that tylosin can alter the diversity of soil microbial communities, leading to a temporary decrease in the number of colony morphotypes. researchgate.netoup.com These alterations can be explained by the disappearance of susceptible bacteria and the outgrowth of resistant bacteria. frontiersin.org The presence of tylosin has been shown to strongly modify the genetic fingerprint of the bacterial community, indicating a significant shift in its composition. oup.comfrontiersin.org
The following table summarizes research findings on the selection pressure for antimicrobial resistance genes due to tylosin in environmental reservoirs.
| Environment | Finding | Reference(s) |
| Feedlot Cattle Feces | Continuous in-feed use of tylosin increases the abundance of macrolide-resistant enterococci and ermB gene concentration. | usda.gov |
| Agricultural Soil | Application of swine manure from tylosin-treated animals leads to a short-term increase in the abundance of ermB, ermC, and ermF genes. | nih.gov |
| Soil Microcosm | Tylosin treatment temporarily decreased the diversity of colony morphotypes and caused a more permanent change in the 16S rDNA profile. | researchgate.net |
Occurrence and Persistence of Tylosin Residues in Environmental Compartments
Tylosin residues are frequently detected in various environmental compartments, a direct consequence of its widespread use in animal agriculture and the subsequent disposal of animal waste. nih.govnih.govenvsys.co.kr The persistence of these residues is influenced by a combination of factors including the chemical properties of tylosin, environmental conditions, and the matrix in which it is found.
In soil, the dissipation of tylosin can be relatively rapid. Studies have reported a dissipation half-life of approximately 7 days for tylosin A and 8 days for tylosin D in both unsterilized and sterilized soil, suggesting that abiotic degradation and sorption are major factors in its loss from the soil environment. nih.govresearchgate.netresearchgate.net Sorption to soil particles is a significant process that influences the mobility and bioavailability of tylosin. nih.govresearchgate.netresearchgate.net
Animal manure and litter are significant reservoirs of tylosin residues. nih.govresearchgate.net A study on poultry litter found that tylosin residues persisted at a concentration of 290.16 µg/kg in the litter of treated birds at day 42. nih.govresearchgate.net The presence of these residues in poultry byproducts, which may be used as fertilizer or in animal feed, represents a pathway for their re-entry into the environment and the food chain. nih.govresearchgate.netresearchgate.net
The table below presents data on the occurrence and persistence of tylosin residues in different environmental compartments.
| Environmental Compartment | Matrix | Concentration/Persistence Data | Reference(s) |
| Soil | Agronomic Soil | Dissipation half-life of tylosin A is 7 days; tylosin D is 8 days. | nih.govresearchgate.netresearchgate.net |
| Water | Pond Water | Half-life of tylosin A is 200 days in the light. | nih.govresearchgate.netresearchgate.net |
| Poultry Litter | Litter | 290.16 µg/kg of tylosin residues detected in the litter of treated birds at day 42. | nih.govresearchgate.net |
| Swine Manure | Manure | Concentrations of ermB, ermC, and ermF were all >10⁹ copies g⁻¹ in manure from tylosin-treated swine. | nih.gov |
Pharmacokinetics and Biotransformation in Animal Models
Absorption and Distribution in Target Animal Species
The absorption and subsequent distribution of tylosin (B1662201) determine its concentration at the site of action and in various tissues. These parameters can vary significantly among different species and depending on the specific salt form of the drug administered.
Oral bioavailability of tylosin exhibits considerable variability across species. In pigs, cows, and sheep, the oral bioavailability has been reported to range from 70% to 95%. nih.gov One report indicated that the oral bioavailability in pigs is greater than 22.5%. researchgate.net
In chickens, the bioavailability is notably influenced by the salt form administered. Studies have shown that for tylosin tartrate, the oral bioavailability was 25.78%, whereas for tylosin phosphate (B84403), it was 13.73%. nih.gov Other studies in broiler chickens have reported higher and more varied bioavailability, with values of 89.16% and 90.29% being documented. nih.gov
While specific oral bioavailability data for calves and ewes are not extensively detailed, the general data for cows and sheep suggest significant absorption after oral administration. nih.gov
| Species | Bioavailability (%) | Salt Form/Notes |
|---|---|---|
| Pigs | >22.5% to 95% | General oral administration |
| Cows | 70% to 95% | General oral administration |
| Sheep/Ewes | 70% to 95% | General oral administration |
| Chickens | 13.73% | Tylosin Phosphate |
| 25.78% | Tylosin Tartrate | |
| up to 90.29% | Varies by study and formulation | |
| Calves | Data not specified; generally considered poor | - |
Following absorption, tylosin distributes widely into the body fluids and tissues. Due to its lipid-soluble nature, it achieves concentrations in tissues that are often higher than those found in plasma. The highest concentrations of tylosin residues are consistently found in the liver and kidneys, which are the primary organs for metabolism and excretion.
In broiler chickens, studies following repeated oral administration showed that the liver, kidney, and lung contained the highest drug residues. nih.gov Similarly, in pigs and calves, the highest concentrations of tylosin are measured in the liver and kidneys. nih.gov Lung tissue in pigs also shows significant accumulation of the compound. This extensive tissue distribution allows tylosin to reach effective concentrations at the sites of infection, such as the respiratory tract.
| Species | Primary Tissues of Accumulation |
|---|---|
| Chickens | Liver, Kidney, Lung |
| Pigs | Liver, Kidney, Lung |
| Calves | Liver, Kidney |
Metabolic Pathways and Metabolite Profiling
Tylosin undergoes biotransformation in the animal body, primarily in the liver, leading to the formation of various metabolites. While the parent compound, Tylosin A, is the most microbiologically active component, several of its metabolites also retain some antibacterial activity. nih.gov
The liver is the principal site of tylosin metabolism. The biotransformation processes involve Phase I reactions such as oxidation and reduction. mdpi.com The cytochrome P450 (CYP450) enzyme system, a major catalyst of Phase I reactions in the liver, is known to interact with macrolide antibiotics. mdpi.com Studies using liver microsomes from goats and cattle have shown that tylosin is a weak inhibitor of CYP450 activity. nih.gov This suggests an interaction with this enzyme system, though the specific CYP450 isozymes responsible for the direct metabolism of tylosin in these species are not fully characterized.
The primary metabolic pathway identified for tylosin in animals is reduction. Specifically, the aldehyde group on the Tylosin A molecule is reduced to a primary alcohol, resulting in the formation of Tylosin D (relomycin). researchgate.net
While O-demethylation and N-demethylation are common metabolic pathways for many xenobiotics, including some macrolides, their specific role in the in vivo metabolism of tylosin in target animals is not well-documented in scientific literature. These reactions are catalyzed by cytochrome P450 enzymes, but direct evidence for the formation of demethylated tylosin metabolites in livestock is limited. semanticscholar.org
Several metabolites of tylosin have been identified in animal tissues and excreta. The main component of the administered drug is Tylosin A, which accounts for about 90% of the mixture. nih.gov
Tylosin D (Relomycin): This is a major and well-characterized metabolite formed via the reduction of Tylosin A. researchgate.net It has approximately 30-35% of the microbiological activity of Tylosin A. nih.gov
Tylosin C (Macrocin): This compound is generally considered a component of the parent tylosin mixture produced during fermentation, rather than a metabolite formed within the animal. cabidigitallibrary.org It has about 70-75% of the activity of Tylosin A. nih.gov
Dihydrodesmycosin: This compound has been identified as a metabolite of tylosin. nih.gov It possesses about 15-31% of the antimicrobial activity of Tylosin A. nih.gov
Information regarding Desmethyl-Tylosin D as a metabolite is not prominently available in the reviewed literature. The primary identified metabolites are those resulting from the reduction of the parent compound and degradation products like Dihydrodesmycosin.
Elimination and Excretion Profiles
The elimination of tylosin hydrochloride from the body occurs through several routes, with the specific profile varying among animal species. The primary pathways involve metabolic transformation and direct excretion of the parent compound and its metabolites.
Renal and Biliary Excretion Routes
Tylosin is primarily excreted as an unchanged drug in bile and urine. pressbooks.pub The biliary route is the main pathway for elimination in most species. nih.govscirp.orgresearchgate.net This process involves the transport of tylosin from the liver into the bile, which is then released into the intestinal tract. Studies have shown that tylosin concentrations in bile can be significantly higher than in the blood serum. For instance, in cattle, bile-to-serum concentration ratios have been reported to be as high as 296:1 after intravenous injection and 62:1 after intramuscular injection at 7 hours post-administration. scribd.com This high concentration gradient facilitates efficient clearance of the drug from the bloodstream into the gastrointestinal tract for subsequent elimination.
While biliary excretion is predominant, renal excretion also contributes to the elimination of tylosin. pressbooks.pubnih.gov The drug is filtered by the kidneys and expelled from the body in the urine. However, this route is generally considered secondary to biliary clearance. In cattle, urine concentrations of tylosin were measured at 29.7 µg/ml and 41.7 µg/ml following intravenous and intramuscular administration, respectively. scribd.com
Excretion in Feces and Urine
Reflecting the significance of biliary excretion, a substantial portion of administered tylosin is eliminated in the feces. scirp.orgresearchgate.net After being excreted in the bile, the drug enters the intestines and is expelled with the fecal matter. Research in pigs has demonstrated that approximately 99% of an administered dose of tylosin is found in the feces, with only 1% being excreted in the urine. fao.org This highlights the dominance of the fecal route of elimination in this species. Similarly, studies in cattle confirm that the primary route of excretion is through feces. wku.eduusda.gov
In poultry, tylosin is also metabolized by the liver and excreted via bile and feces. scirp.orgresearchgate.net The continuous in-feed administration to livestock leads to significant concentrations of the antibiotic in animal waste. wku.edunih.gov
The table below summarizes the excretion patterns of tylosin in different animal species.
| Animal Species | Primary Excretion Route | Fecal Excretion (%) | Urinary Excretion (%) | Reference |
|---|---|---|---|---|
| Pigs | Feces | ~99% | ~1% | fao.org |
| Cattle | Feces | Primary Route | Secondary Route | wku.eduusda.gov |
| Chickens | Feces (via Bile) | Major Route | Minor Route | scirp.orgresearchgate.net |
Pharmacokinetic Modeling and Simulation in Veterinary Species
Pharmacokinetic (PK) modeling and simulation are crucial tools for understanding and predicting the behavior of tylosin in various animal species. These models help in optimizing dosage regimens to ensure efficacy while minimizing potential residues. nih.govfrontiersin.org
Pharmacokinetic/pharmacodynamic (PK/PD) models integrate the time course of drug concentrations (PK) with its antimicrobial effects (PD). nih.gov Such models have been developed for tylosin in pigs to determine optimal dosing strategies against specific pathogens like Actinobacillus pleuropneumoniae and Pasteurella multocida. frontiersin.org These models analyze parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). frontiersin.org For example, a study in healthy and infected pigs following intramuscular administration of tylosin revealed differences in key PK parameters, which is essential for designing effective treatment protocols in a clinical setting. frontiersin.org
Physiologically based pharmacokinetic (PBPK) models are another advanced tool used for tylosin. nih.govresearchgate.net These mechanistic models are designed to predict drug disposition based on the physiology of the animal and the physicochemical properties of the drug. ncsu.edunih.gov A PBPK model for tylosin in broiler chickens and laying hens was developed to ensure food safety and estimate withdrawal intervals. nih.govresearchgate.net This model included various compartments representing different organs and tissues, such as the liver, kidney, muscle, and fat, to simulate the distribution and elimination of the drug throughout the body. nih.gov Similarly, a mathematical model was created to simulate the pharmacokinetics of orally administered tylosin in feedlot cattle to understand its effects on gut bacteria. nih.gov
The table below presents key pharmacokinetic parameters of tylosin from studies in different veterinary species.
| Species | Administration Route | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (t1/2β) (hours) | Reference |
|---|---|---|---|---|---|
| Broiler Chickens | Intravenous (I.V.) | - | - | 7.29 | scirp.org |
| Broiler Chickens | Oral | 3.40 | 1.08 | 5.78 | scirp.org |
| Pigs (Healthy) | Intramuscular (I.M.) | 5.79 | 0.25 | 1.99 | frontiersin.org |
| Pigs (Infected) | Intramuscular (I.M.) | 3.59 | 0.25 | 1.83 | frontiersin.org |
| Cows | Intramuscular (I.M.) | 1.30 | 2.00 | 20.46 | nih.gov |
| Lactating Ewes | Intramuscular (I.M.) | 0.63 | 1.33 | 2.3 | shirazu.ac.ir |
| Ducks | Intramuscular (I.M.) | 3.70 | 1.00 | - | nih.gov |
| Ducks | Oral | 2.75 | 2.00 | - | nih.gov |
Advanced Analytical Methodologies and Research Techniques
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for the separation and quantification of tylosin (B1662201) hydrochloride from complex sample matrices such as animal tissues, feed, and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most prominent and powerful tools employed for this purpose.
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted method for the routine analysis of tylosin. This technique offers a balance of simplicity, accuracy, and robustness for quantifying the antibiotic. ahri.gov.egresearchgate.net The principle involves separating tylosin from other compounds in a sample extract on a stationary phase (typically a C18 column) using a pressurized liquid mobile phase. ahri.gov.eg As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of light. Tylosin has a chromophore that absorbs UV light, with a maximum absorbance typically observed around 280-290 nm. ekt.grnih.govnih.govveterinaryworld.orgcabidigitallibrary.org
The chromatographic conditions are optimized to achieve a good separation, a stable baseline, and a short retention time. ahri.gov.egresearchgate.net Mobile phases often consist of a mixture of an aqueous buffer (like monobasic sodium phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. ekt.grveterinaryworld.orgcabidigitallibrary.org The method's validity is confirmed through rigorous validation procedures that assess parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ahri.gov.egresearchgate.net For instance, one validated HPLC-UV method for tylosin tartrate demonstrated a linearity range of 0.5 - 20 μg/ml with an LOD of 0.01 μg/ml. ahri.gov.eg In another study analyzing pig tissues, the mean recovery was 70-85%, with intra- and inter-day relative standard deviations (RSDs) in the ranges of 3.4-9.1% and 3.9-10.1%, respectively. nih.gov
| Matrix | Column | Mobile Phase | Detection Wavelength (nm) | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pig Tissues | Not Specified | Not Specified | 280 | Not Specified | Not Specified | 70-85 | nih.gov |
| Animal Tissues | Symmetry C18 (150x3.9 mm, 5μ) | 0.1M ammonium formate (B1220265) (pH 5.0) / acetonitrile (70/30) | 287 | Not Specified | 40 μg/kg | 86.70 | ekt.gr |
| Pure & Dosage Form | Agilent C18 (250 mm, 4.6 mm, 5 µm) | 100% Methanol | 280 | 0.01 μg/ml | Not Specified | Not Specified | ahri.gov.eg |
| Broiler Tissues | Octadecyl-silica (150 mm, 5 μm) | 0.05 M monobasic sodium phosphate (pH 2.5) / acetonitrile (65:35 v/v) | 280 | Not Specified | Not Specified | Good | veterinaryworld.org |
| Meat | InertSustain C18 (250 mm, 4.6 µM, 5 µM) | Acetonitrile / 0.1M H3PO4 (60:40, v/v) | 280 | 0.473 µg/kg | 1.561 µg/kg | >96 | cabidigitallibrary.org |
For the detection of very low concentrations (trace levels) of tylosin and for the identification of its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. cabidigitallibrary.orgnih.gov This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. After the components are separated by the LC system, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. nih.govthaiscience.info The MS/MS system allows for the selection of a specific parent ion of tylosin, which is then fragmented to produce characteristic daughter ions. This process, known as selected reaction monitoring (SRM), provides unequivocal identification and quantification, even in complex matrices where interferences might obscure the signal in UV detection. rsc.org
LC-MS/MS methods are crucial for residue monitoring in food products, with validated procedures achieving limits of quantification as low as 0.05 mg kg⁻¹ in animal feed. nih.gov Validation parameters for LC-MS/MS methods often include the determination of decision limit (CCα) and detection capability (CCβ), which are critical for ensuring compliance with regulatory limits. nih.gov Furthermore, LC-MS/MS is indispensable for metabolic studies. It can identify and quantify major metabolites of tylosin, such as desmycosin (tylosin B), macrosin (tylosin C), and relomycin (B1679263) (tylosin D), as well as other degradation products like dihydrodesmycosin, by identifying their unique molecular masses and fragmentation patterns. nih.govfao.org
| Matrix | Ionization | LOD | LOQ | CCα | CCβ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|---|
| Animal Feed | ESI | 0.035 mg/kg | 0.05 mg/kg | 0.085 mg/kg | 0.091 mg/kg | 78.9 - 108.3 | nih.gov |
| Eggs | ESI | Not Specified | <1.0 µg/kg | Not Specified | Not Specified | >82 | thaiscience.info |
| Poultry Litter | Not Specified | 6.32 μg/kg | 21.12 μg/kg | Not Specified | Not Specified | Not Specified | researchgate.net |
The accuracy of any chromatographic analysis is highly dependent on the sample preparation step. The primary goals are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. For tylosin analysis, a combination of extraction and cleanup techniques is typically employed.
Solid Phase Extraction (SPE) is a widely used and effective cleanup technique. nih.govnih.govoup.com The process involves passing a liquid sample extract through a solid adsorbent material packed in a cartridge. The analyte of interest (tylosin) is retained on the solid phase while matrix components are washed away. The retained tylosin is then eluted with a small volume of an appropriate solvent. nih.govoup.com For tylosin, which is a basic compound, cation-exchange SPE cartridges are often used. nih.gov Reversed-phase cartridges, such as C18, are also utilized for cleanup. ekt.gr
Other common techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases, for example, using chloroform (B151607) or an acidified methanol:water mixture. nih.govrsc.org
Low-Temperature Partitioning Extraction (LTPE): This method, also known as freezing-out, involves extracting the analyte with a solvent like acetonitrile, followed by freezing the sample. The aqueous phase freezes, allowing the organic phase containing the analyte to be easily decanted. This technique has been successfully applied to the analysis of tylosin in poultry litter. researchgate.net
These preparation methods are crucial for minimizing matrix effects, which can suppress or enhance the analyte signal in the detector, particularly in LC-MS/MS, thereby ensuring reliable quantification. nih.gov
Spectroscopic and Biological Assays
Beyond chromatography, other analytical techniques provide alternative or complementary information about tylosin hydrochloride, from rapid residue screening to the assessment of its fundamental biological function.
Surface-Enhanced Raman Spectroscopy (SERS) is an emerging and powerful analytical technique for the rapid and ultrasensitive detection of chemical residues. spectroscopyonline.comresearchgate.netnih.gov Conventional Raman spectroscopy produces a weak signal, but SERS overcomes this limitation by adsorbing the target molecules onto a nanostructured metal surface, typically gold (Au) or silver (Ag) nanoparticles. spectroscopyonline.comspectroscopyonline.comresearchgate.net This interaction dramatically enhances the Raman scattering signal, providing a unique molecular fingerprint of the analyte. nih.gov
SERS has been successfully applied to detect tylosin residues in food matrices like chicken and duck meat. spectroscopyonline.comnih.gov In these studies, a small amount of colloidal gold or silver nanoparticles is mixed with the sample extract. spectroscopyonline.com The mixture is then analyzed with a Raman spectrometer, and the resulting spectrum shows characteristic peaks for tylosin. For example, in one study, characteristic SERS peaks for tylosin in chicken were identified at 672 cm⁻¹ and 771 cm⁻¹. spectroscopyonline.com The method's parameters, such as the type of nanoparticles and the adsorption time between the analyte and the nanoparticles, are optimized to maximize signal intensity. spectroscopyonline.comnih.gov The combination of SERS with multivariate analysis techniques like principal component analysis (PCA) can further enhance the classification and identification of residues. researchgate.netnih.gov SERS offers the advantages of minimal sample preparation, speed, and high sensitivity, making it a promising tool for high-throughput screening of food products. spectroscopyonline.comnih.gov
The agar (B569324) diffusion method is a common approach. An agar plate is uniformly inoculated with a specific test bacterium, such as Micrococcus luteus (formerly Sarcina lutea) or Kocuria rhizophila. nih.govnih.gov Solutions of known concentrations of a tylosin standard and the test sample are placed in wells or on paper discs on the agar surface. After incubation, the antibiotic diffuses into the agar, creating a circular zone of growth inhibition around the well or disc. The diameter of this zone is proportional to the concentration of the active antibiotic. By comparing the zone sizes of the test sample to those of the standard, the potency can be calculated. drugfuture.com
Research has shown that the different components of the tylosin complex (A, B, C, and D) have varying antimicrobial activities. nih.gov For example, against Kocuria rhizophila, tylosins A, B, and C show similar activity, while the potency of tylosin D is significantly lower. nih.gov This highlights an important aspect of microbiological assays: they measure the total antimicrobial potency, which can differ from the total chemical content determined by HPLC if metabolites or related factors with different activities are present. fao.orgnih.gov
Molecular Methodologies in Resistance Research
Advanced molecular techniques are fundamental in elucidating the mechanisms of antibiotic resistance and the broader impacts of antimicrobial agents like this compound on microbial ecosystems. These methodologies allow for precise quantification of resistance genes, comprehensive analysis of microbial community shifts, and detailed characterization of the genetic determinants of resistance and biosynthesis.
Quantitative Polymerase Chain Reaction (qPCR) and Droplet Digital PCR (ddPCR) for Gene Quantification
Quantitative Polymerase Chain Reaction (qPCR) and its successor, Droplet Digital PCR (ddPCR), are powerful tools for the absolute and relative quantification of specific DNA sequences, such as antimicrobial resistance genes (ARGs). While qPCR measures the amplification of a target gene in real-time, ddPCR partitions the sample into thousands of droplets, allowing for the direct counting of target DNA molecules. mdpi.comaltasciences.com This partitioning provides a highly precise and reproducible method for quantifying low-abundance targets without the need for a standard curve. mdpi.comaltasciences.com
In the context of this compound, ddPCR has been effectively employed to quantify macrolide resistance genes in complex environmental samples. For instance, in a randomized field trial involving feedlot cattle, ddPCR was used to measure the concentration of the erythromycin (B1671065) resistance methylase gene, erm(B), in fecal samples. The study found that continuous in-feed administration of tylosin significantly increased the fecal concentration of the erm(B) gene compared to a control group. nih.govresearchgate.net This demonstrates the utility of ddPCR in accurately assessing the impact of antimicrobial use on the abundance of specific resistance determinants in an agricultural setting.
While both methods are valuable, ddPCR often shows higher sensitivity and reproducibility, particularly for detecting low copy numbers of genes, making it a robust choice for environmental monitoring of ARGs. mdpi.comfrontiersin.org Careful optimization, however, is crucial for both techniques to ensure accurate and reliable quantification. researchgate.net
Whole-Genome Sequencing and Metagenomics for Microbial Community Analysis and Resistance Gene Identification
Whole-genome sequencing (WGS) and metagenomics have revolutionized the study of antimicrobial resistance by providing a culture-independent and comprehensive view of the genetic makeup of individual organisms and entire microbial communities.
Whole-Genome Sequencing (WGS) involves sequencing the complete DNA of an isolated bacterium. This technology is instrumental in identifying the full complement of antimicrobial resistance genes an organism carries. technologynetworks.com Studies have utilized WGS to correlate resistance profiles with genetic determinants. For example, WGS has been used to investigate resistance in Mycoplasma bovis, where mutations in ribosomal genes (rrl1-rrl2) have been linked to macrolide resistance. biorxiv.orgnih.gov Similarly, in studies of Actinobacillus pleuropneumoniae, WGS was used to screen for macrolide resistance genes in isolates that showed high minimum inhibitory concentrations (MICs) for tylosin, although in one particular study, known resistance genes were not detected, highlighting the complexity of resistance mechanisms. nih.gov WGS provides invaluable, high-resolution data for tracking the spread of resistant strains and identifying novel resistance mechanisms. biorxiv.orgplos.org
Metagenomics bypasses the need for isolating and culturing individual bacterial species by sequencing the total DNA extracted from an environmental sample (e.g., soil, feces, or gut contents). mdpi.com This approach allows for a broad analysis of the microbial community composition and the collective reservoir of resistance genes, known as the resistome. Metagenomic analyses have been applied to understand the effects of tylosin on microbial ecosystems. For example, studies in anaerobic digesters have used metagenomics to reveal how tylosin alters the microbial community structure, affecting key players involved in processes like methane (B114726) production. nih.gov These analyses can identify shifts in bacterial populations, such as decreases in Firmicutes and increases in Actinobacteria, following tylosin exposure. umich.edunih.gov Metagenomics is crucial for understanding the broader ecological impacts of tylosin and for discovering novel resistance genes within complex microbial communities. mdpi.com
Functional Genomics Approaches for Biosynthesis and Resistance Gene Characterization
Functional genomics aims to understand the function of genes and proteins, providing critical insights into pathways like antibiotic biosynthesis and mechanisms of resistance.
The biosynthesis of tylosin is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster found in the bacterium Streptomyces fradiae. researchgate.netmdpi.com Functional characterization of this cluster has involved sequencing and expression analysis to identify the roles of specific genes (tyl genes). nih.govmicrobiologyresearch.org For example, sequence analysis has identified genes responsible for encoding enzymes like methyltransferases (tylE, tylF), glycosyltransferases (tylN), and oxidoreductases (tylD), which are essential for assembling the tylosin molecule. nih.govmicrobiologyresearch.org Expression studies using techniques like reverse transcriptase-PCR (RT-PCR) have revealed a complex regulatory network, identifying key regulatory genes such as tylQ and tylR that control the entire biosynthetic pathway. nih.gov
Within this biosynthetic cluster, specific genes conferring resistance to tylosin have also been identified. The tlrB gene, for instance, has been characterized as a tylosin resistance determinant. nih.govmicrobiologyresearch.org Functional cloning is a powerful technique used to identify such genes. This approach involves creating a library of DNA fragments from a source (like the gut microbiome) in a host bacterium (e.g., E. coli). The library is then screened on media containing the antibiotic to identify clones that can survive, indicating they carry a functional resistance gene. nih.govnih.gov This method has been instrumental in discovering novel and diverse antibiotic resistance genes from various environments, which might not be identified by sequence similarity alone. nih.gov These functional approaches are vital for confirming the roles of putative resistance genes and understanding the biochemical mechanisms by which they confer protection against tylosin.
In Vitro and In Vivo Model Systems for Research
To comprehensively study the effects of this compound, researchers utilize a combination of controlled laboratory models and real-world agricultural settings. These systems allow for the investigation of microbial impacts and the efficacy of the compound under various conditions.
Continuous Fermentation Cultures for Microbial Impact Studies
Continuous fermentation culture systems are invaluable in vitro models for simulating the conditions of a gastrointestinal tract or other microbial environments. These systems allow for the long-term study of microbial communities under controlled conditions, including the continuous introduction of nutrients and antimicrobials like tylosin.
Researchers have used continuous flow cultures inoculated with gut microflora from pigs and chickens to study the effects of tylosin. mdpi.comnih.gov These studies have demonstrated that the administration of tylosin can enrich populations of tylosin-insensitive bacteria. nih.gov For example, in a study using gut microflora from pigs, continuous infusion of tylosin led to an increase in the concentration of tylosin-insensitive anaerobes and Enterococcus populations. nih.gov
Anaerobic sequencing batch reactors (ASBRs) have also been used to model the impact of tylosin on methanogenic microbial communities, which are crucial for waste treatment. In one such study, stepwise increases in tylosin concentration led to significant shifts in the microbial community. umich.edunih.govunl.edu At high concentrations, a decrease in the phylum Firmicutes and an increase in Actinobacteria were observed, ultimately leading to reactor failure. umich.eduunl.edu These models provide detailed insights into how tylosin can alter the structure and function of complex microbial ecosystems.
Table 1: Impact of Tylosin on Microbial Communities in Continuous Culture Systems
| Model System | Microbial Source | Key Findings with Tylosin Administration | Reference |
|---|---|---|---|
| Continuous Flow Culture | Domesticated Pig Gut Microflora | Enrichment of tylosin-insensitive anaerobes and Enterococcus populations. | nih.gov |
| Anaerobic Sequencing Batch Reactor (ASBR) | Methanogenic Granular Sludge | Decrease in Firmicutes, increase in Actinobacteria, and inhibition of syntrophic bacteria at high concentrations. | umich.eduunl.edu |
| Mixed Anaerobic Continuous Fermentation Culture | Chicken Gastrointestinal Microorganisms | Favored the persistence of E. coli O157:H7 and resulted in lower concentrations of total volatile fatty acids (VFA). | mdpi.com |
Randomized Field Trials in Animal Agriculture
Randomized field trials are the gold standard for evaluating the effects of interventions in real-world settings. In animal agriculture, these trials are essential for understanding the impact of antimicrobials like tylosin under typical production conditions.
Several randomized controlled field trials have been conducted in feedlot cattle to investigate the consequences of continuous in-feed tylosin administration. In one such study, weaned calves were randomized into two groups: one receiving tylosin-medicated feed and a control group receiving non-medicated feed. nih.govusda.gov Fecal samples were collected throughout the feeding period. The results showed that tylosin administration significantly increased the fecal concentration and prevalence of erythromycin-resistant enterococci. nih.govresearchgate.net Furthermore, the concentration of the erm(B) resistance gene was also significantly higher in the tylosin-treated group. nih.govresearchgate.net
Interestingly, some studies have noted other effects. For instance, while macrolide resistance increased, one trial observed that tylosin administration significantly reduced the concentration of tetracycline-resistant enterococci. nih.govresearchgate.net Another study found that cattle in the tylosin group were more likely to harbor extended-spectrum β-lactamase (ESBL)-producing E. coli. researchgate.net These trials provide crucial data on the selection pressures exerted by tylosin, demonstrating how its use can co-select for different types of resistance and alter the gut microbiome of livestock. mdpi.com
Table 2: Selected Findings from Randomized Field Trials of Tylosin in Feedlot Cattle
| Parameter Measured | Effect of Tylosin Administration | Significance (P-value) | Reference |
|---|---|---|---|
| Fecal Concentration of Erythromycin-Resistant (ERYr) Enterococci | Significantly Increased | P < 0.001 | nih.govresearchgate.net |
| Prevalence of ERYr Enterococci | Significantly Increased | P = 0.021 | nih.govresearchgate.net |
| Fecal Concentration of erm(B) Gene | Significantly Increased | P < 0.001 | nih.govresearchgate.net |
| Fecal Concentration of Tetracycline-Resistant (TETr) Enterococci | Significantly Reduced | P = 0.037 | nih.govresearchgate.net |
| Likelihood of Harboring ESBLs-producing E. coli | Increased (Odds Ratio = 1.5) | - | researchgate.net |
Future Research Directions and Applications
Development of Alternative Strategies to Mitigate Antimicrobial Resistance Associated with Tylosin (B1662201) Use
The emergence of antimicrobial resistance is a significant concern associated with the use of tylosin. Research is actively exploring strategies to minimize this risk while maintaining animal health. A primary area of investigation involves reducing the duration and quantity of tylosin administered to livestock. Studies have shown that the proportion of erythromycin-resistant enterococci increases with the duration of tylosin administration in feedlot cattle. frontiersin.org However, research also suggests that withdrawing tylosin for a period before slaughter can lead to a reduction in macrolide-resistant enterococci. mdpi.comresearchgate.net
Another promising avenue is the exploration of non-antibiotic alternatives for disease prevention, such as managing liver abscesses in cattle. beefresearch.org Alternatives being investigated include vaccines, probiotics or direct-fed microbials (DFMs), and essential oils. beefresearch.orgnih.govbeefresearch.org For instance, some studies have explored using Saccharomyces cerevisiae fermentation products and essential oils to alter rumen microbial communities, which could plausibly reduce the incidence of liver abscesses. beefresearch.org The use of a macrolide-susceptible probiotic has also been shown to potentially mitigate the increase in erythromycin-resistant enterococci when used in conjunction with tylosin. mdpi.comresearchgate.net Future work will need to focus on identifying effective DFMs and other alternatives that can reliably control diseases like liver abscesses without promoting resistance. beefresearch.org
Table 1: Investigated Strategies to Mitigate Tylosin-Associated Antimicrobial Resistance
| Strategy | Description | Key Research Findings |
|---|---|---|
| Reduced Duration/Withdrawal | Shortening the period of tylosin administration or having a withdrawal period before slaughter. | Withdrawal of tylosin prior to slaughter can contribute to a decrease in macrolide-resistant enterococci. mdpi.comresearchgate.net |
| Direct-Fed Microbials (DFMs) | Using beneficial microorganisms (probiotics) to competitively exclude pathogens. | A macrolide-susceptible probiotic may help mitigate the increase in erythromycin (B1671065) resistance when fed with tylosin. mdpi.comresearchgate.net |
| Essential Oils | Utilizing plant-derived oils to alter rumen microbial communities. | Investigated as a potential alternative, but more research is needed to confirm efficacy in reducing liver abscesses. beefresearch.org |
| Vaccines | Developing vaccines against specific pathogens like Fusobacterium necrophorum to prevent liver abscesses. | Considered a potential alternative method to control liver abscesses. nih.gov |
Enhanced Bioremediation Approaches for Environmental Tylosin Contamination
The release of tylosin into the environment through animal waste is a significant ecological concern. asm.orgresearcher.life Bioremediation using microorganisms presents a safe, economical, and environmentally friendly technology for degrading tylosin in soil and wastewater. asm.orgresearcher.lifeplos.orgplos.org
Recent studies have identified novel and highly efficient tylosin-degrading bacterial strains. For example, Kurthia gibsonii TYL-A1, isolated from tylosin-contaminated soil, has been shown to degrade 99% of 75 mg/L of tylosin within five days under optimal conditions. asm.orgresearcher.lifenih.gov This degradation involves both intracellular and extracellular enzymes that cleave the ester bond and remove the mycophenolic sugar, breaking tylosin down into smaller, less toxic molecules. asm.orgresearcher.life Whole-genome sequencing of such strains helps to identify the specific genes, such as those encoding glycoside hydrolases and glycosyltransferases, that are involved in the degradation process. asm.orgresearcher.lifenih.gov
A particularly effective approach is the use of bacterial consortia or alliances, which often exhibit higher degradation efficiency than single strains. plos.orgplos.org A combination of Kurthia gibsonii (TYL-A1) and Klebsiella pneumoniae (TYL-B2) was able to degrade 100% of the initial tylosin concentration within four days, a significant improvement over either strain alone. plos.org Future research is focused on optimizing these bacterial alliances and developing immobilization techniques. Immobilizing bacterial consortia on carriers, such as a combination of polyvinyl alcohol (PVA), sodium alginate (SA), and activated carbon (AC), has been shown to achieve high degradation efficiency (95.9% in one day) and allows the bacteria to be reused for multiple cycles. plos.org These immobilized systems also show greater resilience in adverse environmental conditions, making them promising for practical applications in farm wastewater treatment. plos.orgplos.org
Table 2: Efficiency of Bacterial Strains in Tylosin Degradation
| Bacterial Strain / Alliance | Degradation Efficiency | Time | Reference |
|---|---|---|---|
| Kurthia gibsonii TYL-A1 | 99% of 75 mg/L | 5 days | asm.orgresearcher.life |
| Klebsiella pneumoniae TYL-B2 | 93.5% | 4 days | plos.org |
| Bacillus sp. | 75% of 25 mg/L | Not specified | plos.org |
| Klebsiella sp. | 99.3% of 25 mg/L | Not specified | plos.org |
| K. gibsonii & K. pneumoniae Alliance | 100% | 4 days | plos.org |
| Immobilized Bacterial Alliance | 95.9% | 1 day | plos.org |
Advanced Understanding of Tylosin's Non-Antibiotic Biological Activities and Mechanisms
Beyond its primary function as an antibiotic, tylosin exhibits other biological activities that are of significant interest, particularly its anti-inflammatory properties in the gastrointestinal tract. marvistavet.comvin.com In veterinary medicine, especially for small animals, tylosin is frequently used not for its antibacterial effects but to manage colitis and certain types of chronic diarrhea. marvistavet.comvin.comvcahospitals.com
The precise mechanism behind this anti-inflammatory action is not fully understood and represents a key area for future research. marvistavet.comresearchgate.net It is hypothesized that macrolides, including tylosin, can modulate host defense mechanisms, but the specific pathways involved remain to be elucidated. researchgate.net Understanding how tylosin soothes the large intestine could lead to the development of more targeted anti-inflammatory therapies for gastrointestinal conditions, potentially separating these effects from its antimicrobial activity to reduce the risk of resistance.
Another unexplained, non-antibiotic use of tylosin is its ability to reduce epiphora, or tear staining, in certain dog breeds. marvistavet.comvin.com The mechanism for this effect is currently unknown. marvistavet.com Research in this area could uncover novel biochemical pathways related to porphyrin metabolism or secretion, providing insights that extend beyond veterinary applications.
Novel Biosynthesis Pathways and Analog Development
The development of new tylosin analogs is a critical research direction aimed at improving its therapeutic properties, such as oral bioavailability and potency against specific pathogens, and overcoming resistance. researchgate.net One approach involves the genetic manipulation of the biosynthetic pathways in the producing organisms, such as Streptomyces fradiae. nih.govwikipedia.org
A promising strategy is the disruption of pleiotropic regulatory genes. For example, disrupting the wblA gene in Streptomyces ansochromogenes abolished the production of its native antibiotic, nikkomycin, but activated a silent gene cluster, leading to the biosynthesis of two novel tylosin analogues. nih.gov These new compounds showed significantly higher activity against Streptococcus pneumoniae than the parent tylosin, highlighting the potential of this method to generate derivatives with improved or altered activity spectra. nih.gov
Another avenue is the biochemical modification of the tylosin molecule itself. Research has explored the acylation of tylosin at the 3- and 4''-positions using microorganisms from the genus Streptomyces. This process has yielded new derivatives like 3-acetyltylosin and 4''-isovaleryltylosin, which have shown potential for producing high blood levels after oral administration and activity against drug-resistant bacteria. google.com The terminal stages of tylosin biosynthesis, involving the conversion of precursors like macrocin and desmycosin, also offer points for intervention to create novel structures. nih.gov Future research will likely focus on combining genetic engineering, mutasynthesis, and combinatorial biosynthesis to create a wider range of tylosin analogs with enhanced pharmacokinetic profiles and efficacy. researchgate.netnih.gov
Ecological Risk Assessment Methodologies for Tylosin Hydrochloride in Complex Ecosystems
Assessing the ecological risk of tylosin is essential for understanding its environmental impact. amazonaws.com Tylosin enters the environment primarily through the application of manure from treated livestock onto agricultural land. ect.de Current environmental risk assessment (ERA) methodologies for veterinary pharmaceuticals often rely on standardized tests that may not fully capture the complexities of real-world ecosystems. ect.de
Future research is focused on developing more realistic and comprehensive ERA methodologies. This includes creating extended plant tests that incorporate exposure via manure application, which is a more relevant scenario than direct spiking of soil. ect.de Such studies have shown that the phytotoxicity of tylosin can be significantly reduced when applied with anaerobically incubated manure, highlighting the importance of considering manure processing in risk assessments. ect.de
A significant challenge in ERAs is the lack of toxicity data for a wide range of relevant species. nih.gov To address this, advanced models like the interspecies correlation estimation (ICE)-species sensitivity distribution (SSD) combined model are being developed to predict toxicity data for untested aquatic species. nih.gov Furthermore, risk assessments are moving beyond simple risk quotients (RQ), which compare a single exposure concentration to a predicted no-effect concentration, to more complex probabilistic risk assessments (PRAs). nih.govresearchgate.netnih.gov These approaches provide a more detailed description of risk by considering the entire distribution of species sensitivity and environmental concentrations. nih.gov
Another critical area is assessing the risk of promoting antibiotic resistance in the environment. This involves establishing a predicted no-effect concentration for resistance development (PNECres), which is distinct from the ecological PNEC (PNECeco). nih.gov Future methodologies will need to better integrate the risks of direct ecotoxicity with the risks of resistance selection in complex microbial communities found in soil and water. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting tylosin hydrochloride residues in biological samples?
- Methodology : High-performance liquid chromatography (HPLC) is widely used for quantifying this compound in tissues (e.g., chicken muscle, liver) due to its precision and sensitivity. For rapid screening, surface-enhanced Raman spectroscopy (SERS) combined with multivariate analysis offers high specificity for residue detection in complex matrices like meat. Validation should follow guidelines for limits of detection (LOD) and quantification (LOQ), ensuring compliance with regulatory thresholds .
Q. How does the pharmacokinetic profile of this compound vary across species?
- Methodology : Bioavailability studies require species-specific protocols. For example:
- Poultry : Intramuscular (IM) injections yield 22.5–34% bioavailability, while oral administration in pigs/cows achieves 70–95%.
- Aquatic species : Olive flounder shows ~87% IM bioavailability.
- Rodents : Acute toxicity (LD₅₀) ranges from 461–6200 mg/kg.
- Experimental design : Use radiolabeled this compound for tissue distribution studies and compartmental modeling to estimate half-life and clearance rates .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Protocols :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Waste disposal : Incinerate via approved hazardous waste facilities to prevent environmental contamination.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Q. How can researchers ensure regulatory compliance in this compound studies?
- Guidance : Reference the United States Pharmacopeia (USP) standards for purity and potency testing (e.g., USP 41–NF 36). Validate methods using certified reference materials and document batch-specific certificates of analysis (CoA). For animal studies, adhere to FDA-CVM guidelines on withdrawal periods and residue limits .
Advanced Research Questions
Q. What mechanisms underlie bacterial resistance to this compound in agricultural settings?
- Methodology :
- Genomic analysis : Screen for erm genes (e.g., ermB, ermC) encoding macrolide resistance via PCR or whole-genome sequencing.
- Farm studies : Compare resistance prevalence in enterococci from tylosin-treated (growth promotion/therapy) vs. untreated livestock. Use broth microdilution to assess minimum inhibitory concentrations (MICs) .
- Data interpretation : Correlate resistance patterns with tylosin usage duration and dosage to model resistance selection pressure .
Q. How does this compound impact non-target organisms in environmental matrices?
- Experimental design :
- Soil/water exposure studies : Use LC-MS/MS to quantify tylosin persistence in manure-amended soils or aquaculture systems.
- Ecotoxicity assays : Evaluate effects on aquatic invertebrates (e.g., Daphnia magna) using OECD Test No. 202. Monitor microbial community shifts via 16S rRNA sequencing .
Q. What synergistic antibiotic combinations enhance this compound efficacy against resistant pathogens?
- Methodology :
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICIs) for combinations with colistin, doxycycline, or β-lactams.
- In vivo models : Use broiler chickens infected with Mycoplasma gallisepticum to assess combination therapy outcomes (e.g., mortality reduction, lesion scores). Optimize dosing ratios via pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What experimental controls are essential for in vivo this compound toxicity studies?
- Best practices :
- Vehicle controls : Administer sterile water or saline to account for injection stress.
- Negative/positive controls : Include untreated cohorts and groups dosed with known hepatotoxicants (e.g., carbon tetrachloride).
- Endpoint selection : Monitor serum biomarkers (ALT, AST) and histopathology of liver/kidney tissues. Use nonlinear mixed-effects modeling (NLME) to assess dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
